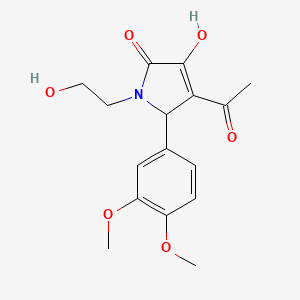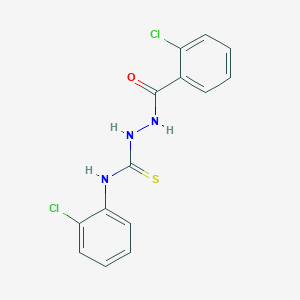![molecular formula C18H17BrN2O3S B5177446 propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5177446.png)
propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate, also known as PBB, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, studies have shown that propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX. propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress. In addition, propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce apoptosis in cancer cells, which can help prevent the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research. propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to have low toxicity, which makes it safe for use in lab experiments. However, one limitation of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate. One area of research is the development of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate analogs with improved solubility and potency. Another area of research is the investigation of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate's potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate and its potential therapeutic applications.
In conclusion, propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate for the treatment of various diseases.
Synthesemethoden
The synthesis of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate can be achieved using various methods. One of the most commonly used methods is the reaction between 3-bromobenzoyl chloride and thiourea in the presence of propyl 4-aminobenzoate. This reaction results in the formation of propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool for cancer.
Eigenschaften
IUPAC Name |
propyl 4-[(3-bromobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-2-10-24-17(23)12-6-8-15(9-7-12)20-18(25)21-16(22)13-4-3-5-14(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZOBWIVYGTJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5177366.png)

![4-[2-(4-benzyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5177391.png)
![sodium 5-[4-(heptyloxy)phenyl]-5-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-olate](/img/structure/B5177397.png)
![3-allyl-7-tert-butyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5177402.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)
![2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5177426.png)
![2-[(3-bromobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5177438.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5177442.png)
![1-cyclopropyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5177447.png)
![N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5177448.png)
![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(3-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5177451.png)